molecular formula C16H18N2O2S B5727505 N-(2-METHOXY-5-METHYLPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

N-(2-METHOXY-5-METHYLPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B5727505
M. Wt: 302.4 g/mol
InChI Key: GZQRUCCOFJBEQC-UHFFFAOYSA-N
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Description

N-(2-METHOXY-5-METHYLPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization, filtration, and chromatography may be employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-5-METHYLPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-METHOXY-5-METHYLPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA exerts its effects would depend on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like methoxy and methylsulfanyl could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXY-5-METHYLPHENYL)-N’-PHENYLUREA: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.

    N-PHENYL-N’-[2-(METHYLSULFANYL)PHENYL]UREA: Lacks the methoxy and methyl groups, potentially altering its reactivity and applications.

Uniqueness

The unique combination of methoxy, methyl, and methylsulfanyl groups in N-(2-METHOXY-5-METHYLPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA distinguishes it from similar compounds

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(2-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-8-9-14(20-2)13(10-11)18-16(19)17-12-6-4-5-7-15(12)21-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQRUCCOFJBEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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